convolutindole A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

convolutindole A is a natural product found in Amathia convoluta with data available.

Applications De Recherche Scientifique

Convolutindole A exhibits significant biological activities, particularly in the realm of parasitology. Research has demonstrated its potent nematocidal properties, outperforming traditional treatments like levamisole. This effectiveness suggests potential applications in treating parasitic infections in humans and animals .

Biological Effects:

- Nematocidal Activity: this compound has shown efficacy against various parasitic nematodes, indicating its potential as a therapeutic agent in veterinary and human medicine .

- Psychoactive Properties: As a derivative of N,N-dimethyltryptamine (DMT), this compound may share psychoactive effects similar to those observed with other tryptamines. These effects are linked to alterations in brain connectivity and perception .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its nematocidal activity. Given its structural relationship to DMT, researchers are investigating its effects on mental health disorders, particularly anxiety and depression. The compound's ability to modulate brain activity could position it as a candidate for further exploration in psychedelic-assisted therapy .

Potential Therapeutic Uses:

- Mental Health Treatment: Insights from studies on DMT suggest that compounds like this compound may help alleviate symptoms of anxiety and depression by enhancing neural connectivity and promoting neuroplasticity .

- Parasitic Disease Management: Its effectiveness against nematodes positions it as a promising candidate for developing new antiparasitic drugs .

Case Studies

Several case studies highlight the applications of this compound:

-

Nematocidal Efficacy Study:

- Objective: To evaluate the effectiveness of this compound against specific nematode species.

- Findings: this compound demonstrated superior efficacy compared to existing treatments, suggesting its potential use in veterinary medicine.

- Psychoactive Research:

Analyse Des Réactions Chimiques

Synthetic Strategies Involving C-H Borylation

The unique 1-methoxyindole and bromination pattern of convolutindole A necessitates advanced functionalization methods. A 2023 synthetic study ( ) employed iridium-catalyzed C-H borylation to construct its polybrominated core:

-

Step 1 : 6-Bromoindole underwent iridium-catalyzed triborylation to yield 2,4,7-triborylindole.

-

Step 2 : Selective protodeboronation at C2 generated 4,7-diborylindole.

-

Step 3 : Sequential Chan-Evans-Lam coupling (at C7) and bromodeboronation (at C4) produced 4,6-dibromo-7-methoxyindole.

This approach highlights the utility of transition-metal catalysis in accessing densely functionalized indoles.

Tryptamine Side Chain Installation

The tryptamine moiety is introduced via reductive alkylation ( ):

-

Substrate : 4,6-dibromo-7-methoxyindole.

-

Reagents : Methanol and dimethylamine under reductive conditions.

-

Mechanism : Formation of a β-methoxytryptamine intermediate, followed by N,N-dimethylation.

This method contrasts with classical Fischer indole synthesis , which proved ineffective for constructing the advanced intermediate ( ).

Bromination and Methoxylation

The 2,4,6-tribromo substitution pattern is critical for biological activity. Key insights include:

-

Microwave-assisted bromination : A related study ( ) demonstrated TBAF-mediated intramolecular cyclization of 2-(gem-dibromovinyl)-N-methylsulfonylanilines to 2-bromoindoles under microwave conditions (100°C, 5 min).

-

Methoxylation : The 1-methoxy group is introduced early in synthesis, as it is rare in marine indoles and challenging to install post-scaffold assembly ( ).

Comparative Reaction Efficiency

The table below summarizes key synthetic steps and their outcomes:

| Reaction Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Iridium-catalyzed triborylation | [Ir(COD)OMe]₂, B₂pin₂, THF | 85 | Avoiding over-borylation |

| Protodeboronation at C2 | AcOH, H₂O | 92 | Selective removal of C2 boronate |

| Chan-Evans-Lam coupling at C7 | Cu(OAc)₂, 4-MeOC₆H₄B(OH)₂ | 78 | Competing side reactions at C4 |

| Reductive alkylation | NaBH₃CN, MeOH, dimethylamine | 65 | Avoiding over-alkylation |

Mechanistic Insights and Limitations

-

Radical pathways : Recent advances in radical-mediated C(sp³)–N bond formation (e.g., HFIP-assisted single-electron transfer) ( ) suggest potential for alternative indole functionalization, though not yet applied to this compound.

-

Stability concerns : The brominated structure may render it susceptible to light- or heat-induced degradation, as seen in related halogenated indoles ( ).

Biological Relevance of Reactivity

The 2,4,6-tribromo substitution enhances nematocidal activity , with this compound showing superior efficacy to levamisole in parasitic worm assays ( ). This activity is attributed to electrophilic bromine atoms interacting with biological nucleophiles.

Propriétés

Numéro CAS |

443356-86-3 |

|---|---|

Formule moléculaire |

C14H17Br3N2O2 |

Poids moléculaire |

485.01 g/mol |

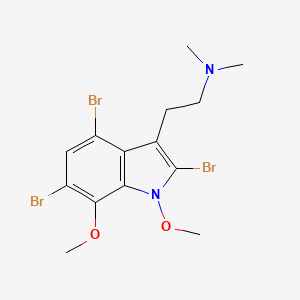

Nom IUPAC |

N,N-dimethyl-2-(2,4,6-tribromo-1,7-dimethoxyindol-3-yl)ethanamine |

InChI |

InChI=1S/C14H17Br3N2O2/c1-18(2)6-5-8-11-9(15)7-10(16)13(20-3)12(11)19(21-4)14(8)17/h7H,5-6H2,1-4H3 |

Clé InChI |

KPTXBOJWIDAMOS-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=C(N(C2=C1C(=CC(=C2OC)Br)Br)OC)Br |

SMILES canonique |

CN(C)CCC1=C(N(C2=C1C(=CC(=C2OC)Br)Br)OC)Br |

Synonymes |

convolutindole A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.